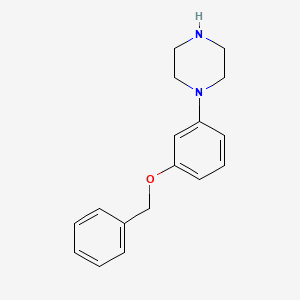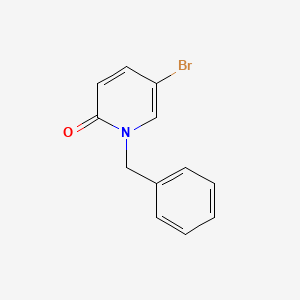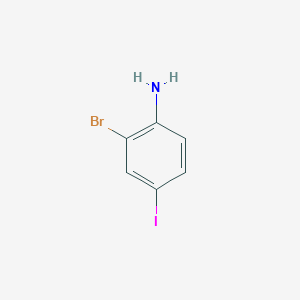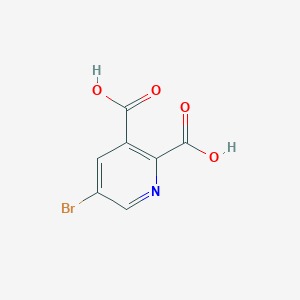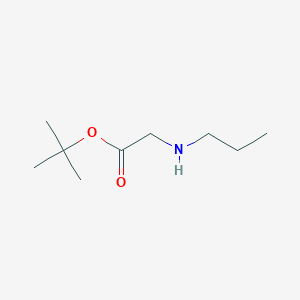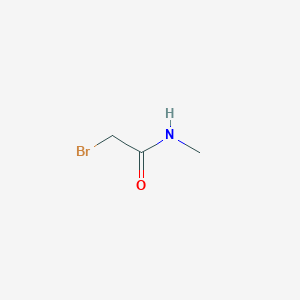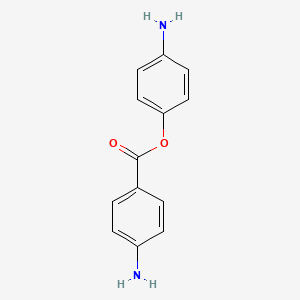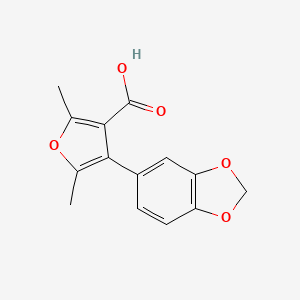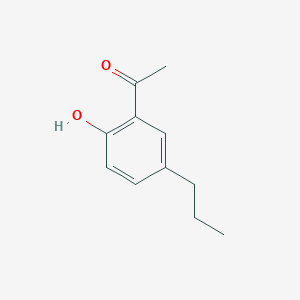
4-Amino-2-iodophenol
Overview
Description
4-Amino-2-iodophenol is an organic compound with the chemical formula C6H6INO. It is a halogenated aromatic compound and a derivative of phenol. This compound is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a hydroxyl group (-OH). The compound was first synthesized and reported by Kehrmann in 1950. It has found various applications in the fields of chemistry, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and the Sandmeyer reaction. One common method involves the iodination of 4-amino-2-hydroxybenzene using iodine and a suitable oxidizing agent, such as sodium nitrite, under acidic conditions. The reaction proceeds as follows:
-
Nucleophilic Aromatic Substitution: : This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile. For example, 4-nitrophenol can be converted to this compound by first reducing the nitro group to an amino group and then iodinating the resulting compound .
-
Sandmeyer Reaction: : This reaction involves the conversion of an aromatic amine to an aryl halide using a diazonium salt intermediate. In this case, this compound can be synthesized by diazotizing 4-amino-2-hydroxybenzene and then treating the diazonium salt with potassium iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of corresponding aniline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines, often under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-iodophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-iodophenol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. The iodine atom can also facilitate halogen bonding and other non-covalent interactions. These properties enable this compound to modulate enzyme activity, bind to receptors, and influence cellular processes.
Comparison with Similar Compounds
4-Amino-2-iodophenol can be compared with other similar compounds, such as:
4-Amino-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of iodine.
2-Iodo-5-methoxyphenol: Contains a methoxy group instead of an amino group.
4-Amino-3-iodophenol: Iodine atom in a different position on the benzene ring.
Uniqueness
The presence of both an amino group and an iodine atom on the benzene ring makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSDWSSHLBVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549051 | |
| Record name | 4-Amino-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-51-7 | |
| Record name | 4-Amino-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89640-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 4-Amino-2-iodophenol exhibits nine different noncovalent interactions. Why is understanding these interactions important in a broader scientific context?
A1: Understanding the interplay of various noncovalent interactions in this compound provides crucial insights into supramolecular assembly. [] This molecule acts as a model system to study how these interactions can cooperate or interfere with each other, influencing the stability and properties of larger molecular complexes. This knowledge is fundamental in fields like drug design, materials science, and understanding biological processes, where noncovalent interactions govern molecular recognition, self-assembly, and overall function.
Q2: The study identifies both cooperative and surprisingly, anticooperative interactions in systems involving this compound. Can you elaborate on the significance of these findings?
A2: The identification of cooperative interactions, such as those between hydrogen bonding, halogen bonding, and π-π stacking, highlights their synergistic roles in stabilizing molecular structures. [] Conversely, the observation of anticooperative interactions, even with electrostatic repulsion, emphasizes the complex interplay of factors like charge distribution and steric hindrance within the molecule. These findings underscore the importance of considering both cooperative and anticooperative effects when designing new materials or predicting the behavior of complex molecular systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



